5-Aminouracil

Descripción

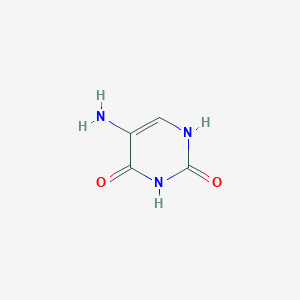

5-Aminouracil (5-AU) is a pyrimidine derivative with the molecular formula C₄H₅N₃O₂. It serves as a thymine antagonist, inhibiting DNA synthesis by inducing replication stress, and exhibits anticancer, antiviral, and antibacterial properties . Structurally, it features an amino group at the 5-position of the uracil ring, enabling hydrogen bonding via its amino and carbonyl groups, which is critical for interactions with biological targets like enzymes and nucleic acids .

5-AU is widely used as a building block in heterocyclic synthesis. Its role as a cell cycle inhibitor—arresting cells at the S-G₂ transition—is well-documented in plant models like Vicia faba, providing insights into mitotic regulation .

Propiedades

IUPAC Name |

5-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISHACNKZIBDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061312 | |

| Record name | 5-Aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-52-5 | |

| Record name | 5-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2O7EKY9G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction with Aldehydes and Dimedone

A pivotal method involves the one-pot condensation of this compound (1 ), aldehydes (2 ), and dimedone (3 ) under microwave irradiation. This protocol, optimized at 160°C in DMF, yields 6,7,8,10-tetrahydropyrimido[5,4-b]quinoline-2,4,9-triones (6 ) in 70–95% yield. The reaction proceeds via:

-

Knoevenagel condensation : Aldehyde and dimedone form α,β-unsaturated ketone intermediates (4 ).

-

Michael addition : this compound attacks the enone system, generating adduct 5 .

-

Cyclization : Intramolecular dehydration forms the tricyclic quinoline scaffold.

Key Advantages :

Table 1: Representative Pyrimidoquinoline Derivatives Synthesized via Microwave Heating

| Product | R Group (Aldehyde) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6a | C₆H₅ | 95 | 335–337 |

| 6b | 4-ClC₆H₄ | 85 | 320–322 |

| 6c | 4-MeOC₆H₄ | 90 | 310–312 |

Synthesis of Pyrrolo[2,3-d]pyrimidinediones

Phenylglyoxal hydrate (7 ) reacts with this compound and dimedone under microwave irradiation (160°C, 20 min) to form 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (10 ) in 76% yield. Structural confirmation via NMR revealed:

Mechanistic Pathway :

-

Formation of intermediate 8 via condensation of 1 and 7 .

-

Nucleophilic attack at C6 of this compound generates 9 .

Protective Group Strategies for this compound

Mitigating N-Acetylation Side Reactions

During oligonucleotide synthesis, the amino group of this compound is prone to acetylation. Three protective groups were evaluated:

-

Trifluoroacetyl (TFA) : Base-labile but insufficient for long syntheses.

-

Dimethylformamidine : Moderately stable under acidic conditions.

-

2-(4-Nitrophenyl)ethoxycarbonyl (NPEOC) : Optimal due to base lability, enabling clean deprotection with ammonium hydroxide.

Table 2: Efficiency of Protective Groups in Oligonucleotide Synthesis

| Group | Deprotection Yield (%) | Acetylation Suppression |

|---|---|---|

| TFA | 78 | Partial |

| Dimethylformamidine | 85 | Moderate |

| NPEOC | 93 | Complete |

Oxidation and Functionalization Pathways

Oxidation to Dihydro Derivatives

Pyrimidoquinolines (6a , 6d ) undergo oxidation with HNO₃ to yield 7,8-dihydro derivatives (12a , 12b ). For example, 6a (R = C₆H₅) converts to 12a (m/z = 393 [M⁺]) with a 70% yield. NMR data confirm the loss of two methylene protons (δ = 2.85–3.15 ppm) and the introduction of a carbonyl group (IR: 1685 cm⁻¹).

Ethylation and Thiobarbituric Acid Incorporation

Ethylation of 17a (a pyrrolopyrimidine-thione derivative) with ethyl iodide produces 18 , characterized by:

Reaction with thiobarbituric acid (5a ) under microwave conditions yields 17a (m/z = 369 [M⁺]), exhibiting broad NH stretches at 3147 cm⁻¹.

Comparative Analysis of Microwave vs. Conventional Heating

Reaction Efficiency

Table 3: Time-Yield Correlation for Pyrrolopyrimidine Synthesis

| Method | Time | Yield (%) |

|---|---|---|

| Microwave | 20 min | 76 |

| Conventional | 10 h | 70 |

Energy and Selectivity Benefits

Microwave irradiation enhances molecular agitation, promoting faster equilibration and reducing side reactions like oligomerization. This aligns with the observed 20% yield increase for 6a under microwaves compared to thermal heating.

Applications in Bioactive Molecule Synthesis

Antiviral and Kinase-Inhibitory Scaffolds

Pyrrolo[2,3-d]pyrimidines (10 , 17a ) demonstrate:

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-Aminouracilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar 5-nitro-uracilo.

Reducción: Puede reducirse para formar 5-amino-2,4-dihidroxipirimidina.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar diversos derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los nucleófilos comunes incluyen aminas y tioles.

Principales productos formados

Oxidación: 5-Nitro-uracilo.

Reducción: 5-Amino-2,4-dihidroxipirimidina.

Sustitución: Diversos derivados de uracilo sustituidos.

Aplicaciones Científicas De Investigación

Antitumor Properties

5-Aminouracil exhibits significant antitumor activity. Research has demonstrated that it can inhibit cell proliferation in various cancer cell lines. A study highlighted the synthesis of thiazolidinone/uracil derivatives that included 5-AU, which showed promising antiproliferative activity against several cancer cell lines with GI50 values ranging from 1.10 µM to 10.00 µM. Notably, compounds derived from 5-AU demonstrated potent inhibitory effects on key oncogenic pathways, specifically EGFR and BRAF V600E, with IC50 values around 91 nM and 93 nM respectively .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | GI50 (µM) | Target Enzyme | IC50 (nM) |

|---|---|---|---|

| 5b | 1.10 | EGFR | 91 |

| 5b | 1.80 | BRAF V600E | 93 |

| Other | 10.00 | - | - |

Antiviral and Antibacterial Applications

This compound has been recognized for its antiviral and antibacterial properties. It functions as a thymine antagonist, disrupting DNA synthesis in pathogens. Studies have shown that it can induce DNA replication stress in plant cells, which may be extrapolated to understand its effects on microbial DNA synthesis .

Case Study: Induction of DNA Replication Stress

- In Allium cepa root meristems treated with 5-AU, researchers observed biphasic interphase-mitotic cells indicative of DNA replication stress, highlighting its potential as a tool for studying cellular responses to replication inhibitors .

Role in Molecular Biology Research

In molecular biology, 5-AU serves as a valuable tool for studying DNA interactions and replication mechanisms. Its ability to substitute for thymine allows researchers to investigate the dynamics of nucleic acid structures.

Table 2: Properties of this compound in DNA Studies

| Property | Description |

|---|---|

| Nucleobase Analogue | Acts as a thymine substitute in DNA synthesis |

| Triplex Formation | Recognized in the central strand of DNA triplexes |

| Binding Affinity | Exhibits selective recognition for various bases (A/T/C/G) |

Effects on Cell Cycle Regulation

This compound has been shown to affect cell cycle checkpoints, particularly G2/M transitions. In studies involving plant cells, treatment with 5-AU resulted in delayed mitotic entry and altered nuclear synchronization . This indicates its potential use in exploring cell cycle dynamics and checkpoint mechanisms.

Case Study: G2 Checkpoint Alterations

Mecanismo De Acción

El 5-Aminouracilo ejerce sus efectos inhibiendo la síntesis de ácidos nucleicos. Actúa como un antagonista de la timina, bloqueando la incorporación de timina al ADN. Esto lleva a la inhibición de la replicación del ADN y la división celular. El compuesto también interfiere con la actividad de diversas enzimas involucradas en el metabolismo de los ácidos nucleicos, como la ribonucleasa .

Comparación Con Compuestos Similares

The biological and chemical properties of 5-AU are influenced by substituent positions (5 vs. 6) and functional group variations. Below is a comparative analysis with structurally or functionally related pyrimidine analogues:

Structural Analogues

Mechanistic Insights :

- Positional Effects: The 5-amino group in 5-AU is critical for hydrogen bonding in enzyme interactions. Shifting this group to C6 (as in 6-aminouracil) or replacing C5 with nitrogen (5-azauracil) alters inhibitory potency .

- Spectroscopic Differences: 5-Iodouracil shows distinct FT-IR and Raman spectra due to iodine’s electron-withdrawing effects, unlike 5-AU’s amino group .

Functional Analogues

Functional Comparisons :

- Anticancer Mechanisms : 5-Fluorouracil (5-FU) directly inhibits thymidylate synthase, whereas 5-AU disrupts DNA synthesis via replication stress .

- Antiviral Specificity: N1-substituted 5-AU derivatives (e.g., 1-(4-phenoxybenzyl)-5-AU) show potent anti-adenoviral activity, while 1-benzyl derivatives target HIV-1 and Epstein-Barr virus .

Actividad Biológica

5-Aminouracil (5-AU) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, reactivity, and biological properties of this compound, emphasizing its potential as an anticancer agent, as well as its antibacterial and antiviral effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group at the 5-position of the uracil ring. This modification enhances its biological activity compared to uracil itself. The synthesis of 5-AU typically involves the reaction of uracil with ammonia or amines under specific conditions to yield this compound. Various derivatives of 5-AU have also been synthesized to improve its efficacy and reduce toxicity.

Anticancer Activity

This compound exhibits significant anticancer properties , acting as a thymine antagonist. It interferes with DNA synthesis, leading to replication stress and ultimately inducing apoptosis in cancer cells. Studies have demonstrated that 5-AU can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Inhibition of DNA polymerase activity and induction of cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.0 | DNA synthesis inhibition |

| HeLa | 8.0 | Apoptosis induction |

| A549 | 12.0 | Cell cycle arrest (G1 phase) |

Research has shown that 5-AU derivatives can enhance these effects, with some compounds exhibiting IC50 values as low as 1.10 µM against specific cancer targets like EGFR and BRAF V600E .

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial protein synthesis and cell wall integrity.

Table 2: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

These findings suggest that 5-AU could be a promising candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Antiviral Activity

This compound also exhibits antiviral activity , particularly against RNA viruses. Its mechanism involves inhibiting viral replication by interfering with nucleic acid synthesis.

Case Study: Influenza Virus

A study investigating the effects of this compound on influenza virus showed that:

- Treatment : Cells infected with the virus were treated with varying concentrations of 5-AU.

- Results : A significant reduction in viral titer was observed, indicating effective antiviral action.

Q & A

Basic: What experimental parameters are critical for synthesizing heterocyclic compounds using 5-Aminouracil as a building block?

Answer:

this compound serves as a nucleophilic precursor in one-pot syntheses of heterocycles like pyrrolo[3,4-b]pyridines. Key parameters include:

- Reaction conditions : Microwave irradiation accelerates reactions without catalysts, improving efficiency and reducing side products .

- Spectroscopic validation : Use -NMR to confirm alkylation sites (e.g., absence of NH protons indicates N-alkylation) and mass spectrometry to verify molecular formulas (e.g., CHNO for derivatives) .

- Intermediate tracking : Monitor intermediates like 8 and 9 using TLC or HPLC to optimize reaction progression .

Basic: How does temperature influence the solubility of this compound, and why is this relevant for formulation?

Answer:

Solubility data (Handbook of Aqueous Solubility Data, CRC Press) show significant temperature dependence:

- 20°C : 0.5 g/L (3.93 mM)

- 100°C : 16 g/L (125.9 mM) .

This impacts solvent selection (e.g., hot aqueous systems for high-concentration reactions) and crystallization protocols . Low solubility at room temperature necessitates polar aprotic solvents (e.g., DMF) for kinetic studies.

Advanced: How can molecular docking studies clarify this compound’s role in DNA damage response pathways?

Answer:

Molecular docking can simulate interactions between this compound and DNA repair proteins (e.g., ATM/ATR kinases). Methodological steps include:

- Protein structure preparation : Use PDB files of target proteins (e.g., DNA-PK).

- Ligand optimization : Minimize this compound’s energy using DFT calculations (B3LYP/6-31G* basis set) .

- Binding affinity analysis : Compare docking scores (e.g., AutoDock Vina) with known DNA-damaging agents to identify competitive inhibition .

Advanced: How can contradictory reports on this compound’s genotoxicity be resolved methodologically?

Answer:

Discrepancies (e.g., mitotic delay in plant cells vs. mammalian systems) require:

- Model standardization : Use synchronized cell cultures (e.g., Allium cepa root meristems) to control cell cycle phases .

- Dose-response curves : Test concentrations from 0.1–10 mM to identify threshold effects .

- Post-treatment controls : Include caffeine (5 mM) to assess checkpoint override mechanisms, distinguishing direct DNA damage from replication stress .

Advanced: What structural modifications enhance this compound’s antiviral activity against human adenoviruses?

Answer:

Derivatives with aromatic substituents (e.g., 4-phenoxybenzyl groups) show enhanced inhibition (IC < 1 µM). Methodological insights:

- SAR analysis : Compare substituents at N-1, N-3, and C-6 positions using in vitro plaque reduction assays .

- Cytotoxicity profiling : Use MTT assays on Vero cells to ensure selectivity indices >10 .

- Mechanistic studies : Quantify viral DNA replication via qPCR to confirm inhibition at the replication stage .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

- -NMR : Identify NH protons (δ 10–12 ppm) and alkylation patterns (e.g., ethyl group signals at δ 1.2–1.4 ppm) .

- FT-IR : Confirm carbonyl stretches (1650–1750 cm) and NH bending (1550–1600 cm) .

- Mass spectrometry : Use HRMS to validate molecular ions (e.g., m/z 477 [M] for CHNO) .

Advanced: How do computational methods (DFT) improve understanding of this compound’s solid-state behavior?

Answer:

DFT calculations (e.g., B3LYP/6-311++G**) predict:

- Vibrational spectra : Match experimental FT-IR/Raman peaks to assign modes (e.g., NH scissoring at 1615 cm) .

- Crystal packing : Simulate hydrogen-bonding networks (e.g., N–H···O interactions) to explain solubility and stability trends .

- Charge distribution : Calculate Mulliken charges to identify reactive sites for electrophilic substitution .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.